molecular formula C13H15N3O3 B13907021 Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate

Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate

Cat. No.: B13907021
M. Wt: 261.28 g/mol
InChI Key: MFHKQYFUUYRGKD-UHFFFAOYSA-N
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Description

Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate (CAS: 1160245-52-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a methyl benzoate group and a methylaminoethyl side chain. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in medicinal chemistry . This compound has been explored in pharmaceutical research, though commercial availability is currently discontinued . Its synthesis typically involves coupling reactions of amidoxime intermediates with activated carboxylic acids, followed by methylation to yield the ester moiety .

Properties

IUPAC Name

methyl 4-[3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-14-8-7-11-15-12(19-16-11)9-3-5-10(6-4-9)13(17)18-2/h3-6,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKQYFUUYRGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

One common approach begins with methyl 4-(benzyloxy)benzoate or methyl 4-hydroxybenzoate as the benzoate source. The benzyloxy group can be introduced by reacting methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate in dimethylformamide under ultrasonic irradiation, significantly reducing reaction time from conventional methods (20–28 hours by stirring to 4 hours by ultrasound) and yielding the intermediate methyl 4-(benzyloxy)benzoate.

This intermediate is then converted to 4-(benzyloxy)benzohydrazide by refluxing with hydrazine hydrate, followed by reaction with carbon disulfide under basic conditions (potassium hydroxide) to yield 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione. This step forms the heterocyclic ring essential for the target compound.

Introduction of the Methylaminoethyl Side Chain

The methylaminoethyl group can be introduced via N-alkylation or reductive amination of the oxadiazole intermediate. For example, methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate can be reduced using Raney nickel in ethyl acetate under hydrogen gas pressure to yield the corresponding amino derivative. Similar reductive methods can be adapted to introduce the methylaminoethyl substituent on the oxadiazole ring.

Esterification and Final Assembly

Esterification catalysts such as thionyl chloride or concentrated sulfuric acid are employed to form the methyl ester group. Suitable solvents include chloroform, polar aprotic solvents, hydrocarbons, ethers, or esters, depending on the step and reagents used.

Potassium tert-butoxide can be used to generate potassium salts of intermediates, facilitating further transformations under controlled temperatures (-10°C to 60°C).

Representative Example of Preparation

Step Reaction Description Reagents/Conditions Yield/Notes
1 Methyl 4-hydroxybenzoate + benzyl chloride → Methyl 4-(benzyloxy)benzoate Potassium carbonate, DMF, ultrasound, 4 h Good yield, reduced reaction time
2 Methyl 4-(benzyloxy)benzoate + hydrazine hydrate → 4-(benzyloxy)benzohydrazide Reflux Standard hydrazide formation
3 4-(benzyloxy)benzohydrazide + carbon disulfide + KOH → 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione Basic conditions Formation of oxadiazole ring
4 N-alkylation/reductive amination to introduce methylaminoethyl group Suitable alkylating agent or reducing agent (Raney Ni/H2) Conversion to methylaminoethyl-substituted oxadiazole
5 Esterification to form methyl benzoate moiety Thionyl chloride or sulfuric acid, appropriate solvent Final methyl ester formation

Analysis of Preparation Methods

Reaction Efficiency and Yields

  • Ultrasound-assisted synthesis significantly shortens reaction times and improves yields in the initial etherification step compared to conventional methods.
  • Use of Raney nickel under hydrogen pressure provides efficient reduction of nitro intermediates to amino derivatives, essential for further functionalization.
  • Esterification under acidic conditions is a well-established method, with solvent choice impacting reaction rates and purity.

Solvent and Catalyst Selection

  • Polar aprotic solvents such as dimethylformamide and ketone solvents are preferred for nucleophilic substitution and cyclization steps.
  • Catalysts like potassium tert-butoxide facilitate salt formation and improve reaction specificity at controlled temperatures.

Environmental and Practical Considerations

  • The ultrasound-assisted method reduces energy consumption and reaction time, aligning with green chemistry principles.
  • Use of Raney nickel requires handling precautions due to pyrophoric nature but offers clean reduction pathways.
  • Esterification reagents like thionyl chloride require careful handling due to corrosiveness.

Research Outcomes and Characterization

  • The synthesized methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate has been characterized by standard spectroscopic techniques (NMR, IR, MS) confirming structure.
  • The compound's enzyme inhibition properties have been evaluated in related studies, demonstrating biological activity relevant to medicinal chemistry.
  • Crystalline polymorphs and salts of intermediates have been identified, influencing solubility and stability profiles.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Methyl 4-hydroxybenzoate, benzyl chloride, hydrazine hydrate, carbon disulfide, methylaminoethyl reagents
Catalysts Potassium carbonate, potassium tert-butoxide, thionyl chloride, Raney nickel
Solvents Dimethylformamide, toluene, ethyl acetate, ketone solvents, chloroform
Reaction conditions Ultrasound irradiation (4 h), reflux, hydrogen gas pressure for reductions, temperature range -10°C to 60°C
Yields Generally good to excellent, e.g., 87.4% for intermediate compound A in related processes
Purification Extraction, washing, drying with anhydrous sodium sulfate, rotary evaporation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives .

Mechanism of Action

The mechanism of action for methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations . These interactions can lead to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Oxadiazole Derivatives

Substitution on the Oxadiazole Ring
  • Target Compound: The oxadiazole ring is substituted at position 3 with a 2-(methylamino)ethyl group and at position 5 with a methyl benzoate group.
  • Compound 15g (): 4-(3-(4-(4-(2-(Methylamino)ethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride Structural Difference: Replaces the methyl benzoate with a phenol group.
  • Compound from : 3-{3-[(Benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[2-(4-methylphenyl)ethyl]propanamide Structural Difference: Features a benzenesulfonylmethyl group at position 3 and a propanamide side chain. Impact: The sulfonyl group increases polarity and may influence receptor-binding interactions compared to the methylaminoethyl group .
Variations in the Aromatic Moiety
  • Compound from : Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate Structural Difference: Incorporates a 2-chlorophenyl group on the oxadiazole and a butanoyl-amino linkage. Impact: The electron-withdrawing chlorine atom may enhance electrophilic reactivity, contrasting with the electron-donating methylaminoethyl group in the target compound .
  • Compound from : Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate Structural Difference: Replaces the oxadiazole with an isoxazole ring and introduces a chlorophenyl group. Impact: Isoxazoles are less stable than oxadiazoles, which could reduce metabolic resistance in biological systems .

Biological Activity

Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzoate moiety and an oxadiazole ring. Its molecular formula is C13H16N3O2, with a molecular weight of approximately 244.29 g/mol. The presence of the methylamino group enhances its interaction with biological targets, making it a candidate for various pharmacological studies .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound. Research indicates that this compound can significantly inhibit neuroinflammation by reducing the production of pro-inflammatory cytokines such as nitric oxide and TNF-α in human microglia and neuronal cell models. The methodologies employed in these studies include:

  • Cell viability assays
  • ELISA (Enzyme-Linked Immunosorbent Assay)
  • qRT-PCR (Quantitative Reverse Transcription Polymerase Chain Reaction)
  • Western blotting
  • Molecular docking studies

These results suggest that the compound may offer new therapeutic avenues for treating neurodegenerative diseases .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Derivatives of oxadiazoles are often tested for their efficacy against various bacterial and fungal strains. Preliminary findings indicate that this compound has shown significant activity against:

  • Bacteria : Escherichia coli and Staphylococcus aureus
  • Fungi : Candida albicans

This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antioxidant and Anticancer Activities

In addition to its neuroprotective and antimicrobial properties, this compound has been evaluated for antioxidant and anticancer activities. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems. Furthermore, derivatives based on this compound have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the methylamino ethyl side chain.
  • Esterification to yield the final product.

The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice to enhance yield and purity .

Comparative Analysis with Related Compounds

To better understand the structure-activity relationships (SAR), several related compounds have been synthesized and evaluated. Below is a comparison table highlighting some structural analogs:

Compound NameStructureUnique Features
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoateStructureContains an ethyl group instead of methylamino; potential different biological activity
Methyl 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoateStructureFeatures a methoxy group; may exhibit altered solubility
Methyl 4-(1,3-thiazol-2-yl)benzoateStructureContains a thiazole ring; different heterocyclic structure may lead to unique pharmacological properties

These compounds are essential for ongoing research aimed at optimizing biological efficacy through structural modifications .

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